1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine
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Overview
Description
1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that features a tetrahydropyridine ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to fully saturated piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in research related to Parkinson’s disease.
1-Methyl-3-piperidin-2-yl-1,2,3,4-tetrahydropyridine: Similar structure but with different substitution patterns, leading to varied pharmacological properties.
Uniqueness: 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
54105-23-6 |
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Molecular Formula |
C12H22N2 |
Molecular Weight |
194.32 g/mol |
IUPAC Name |
1-methyl-5-(1-methylpiperidin-2-yl)-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H22N2/c1-13-8-5-6-11(10-13)12-7-3-4-9-14(12)2/h10,12H,3-9H2,1-2H3 |
InChI Key |
YCPCPMGTCASGDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=C1)C2CCCCN2C |
Origin of Product |
United States |
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